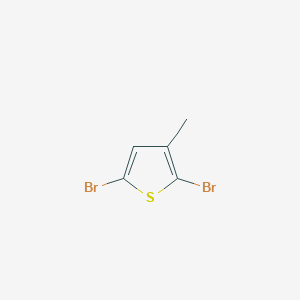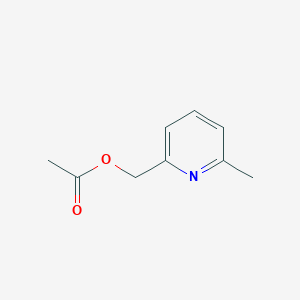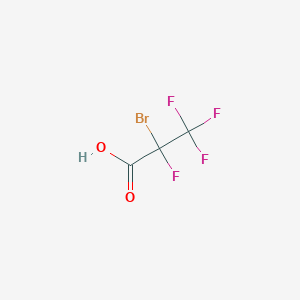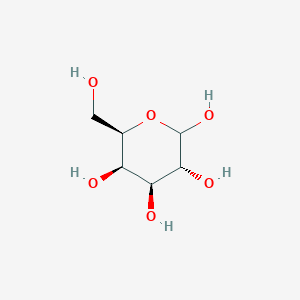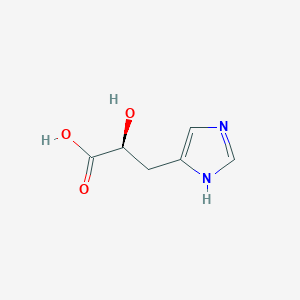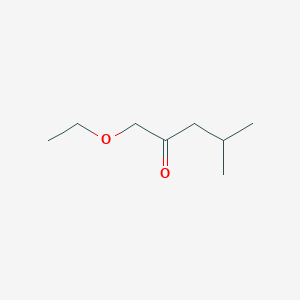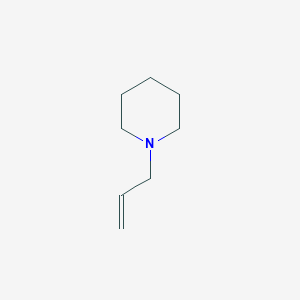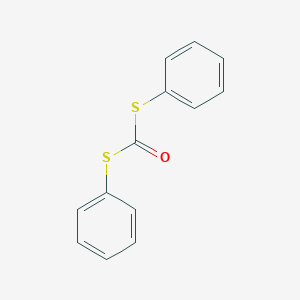![molecular formula C7H18O2SSi B084096 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol CAS No. 14857-92-2](/img/structure/B84096.png)
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMST is a thiol derivative that contains a silicon atom, making it a valuable compound in the field of organosilicon chemistry. In
Mechanism Of Action
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have a unique mechanism of action. It is a thiol derivative that contains a silicon atom, which makes it more stable than traditional thiols. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to react with metal ions, such as copper and iron, forming stable complexes. This property has been used in the development of metal ion sensors. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to react with free radicals, making it a potential antioxidant.
Biochemical And Physiological Effects
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has several advantages for lab experiments. It is stable and easy to handle, making it a valuable reagent in organic synthesis. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to be highly selective in its reactions with metal ions, making it a potential candidate for metal ion sensors. However, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has some limitations. It is a relatively new compound, and its properties are still being studied. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol. One area of interest is the development of new organosilicon compounds using 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol as a precursor. These compounds may have applications in materials science, electronics, and pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol make it a potential therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and its potential applications.
In conclusion, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is a valuable compound in the field of organosilicon chemistry. Its unique properties have led to its application in various scientific fields. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents. Further studies are needed to fully understand the properties and potential applications of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Synthesis Methods
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol can be synthesized by reacting 3-chloro-2-methylpropane-1-thiol with dimethoxymethylsilane in the presence of a base such as potassium carbonate. The reaction yields 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and potassium chloride as a byproduct. This method has been found to be efficient and yields high purity 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.
Scientific Research Applications
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been extensively studied for its application in various scientific fields. It has been used as a reagent in organic synthesis, specifically in the preparation of thioethers and thioesters. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been used as a precursor for the synthesis of organosilicon compounds, which have been found to have applications in materials science, electronics, and pharmaceuticals.
properties
CAS RN |
14857-92-2 |
|---|---|
Product Name |
3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
Molecular Formula |
C7H18O2SSi |
Molecular Weight |
194.37 g/mol |
IUPAC Name |
3-[dimethoxy(methyl)silyl]-2-methylpropane-1-thiol |
InChI |
InChI=1S/C7H18O2SSi/c1-7(5-10)6-11(4,8-2)9-3/h7,10H,5-6H2,1-4H3 |
InChI Key |
MYTGSIBJVCBXJW-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CS |
Canonical SMILES |
CC(C[Si](C)(OC)OC)CS |
Other CAS RN |
14857-92-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
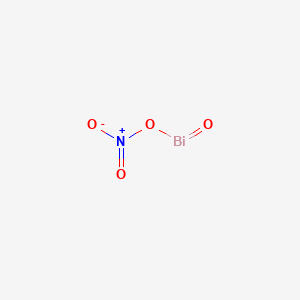
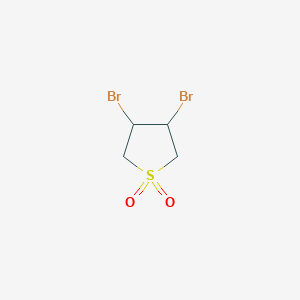
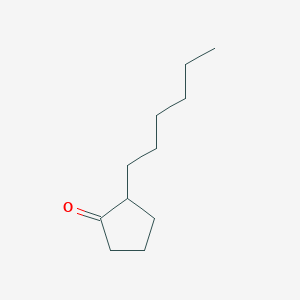
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
